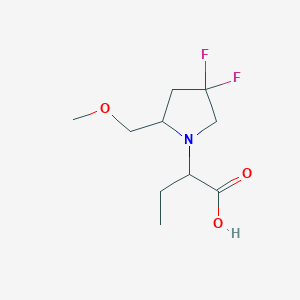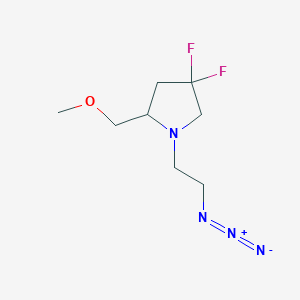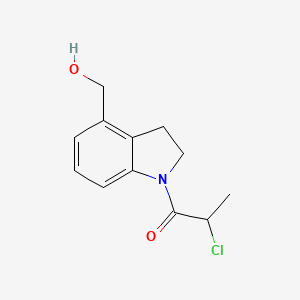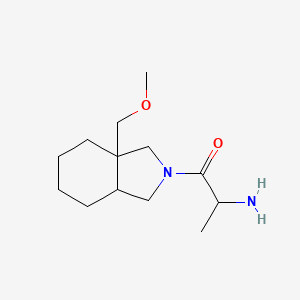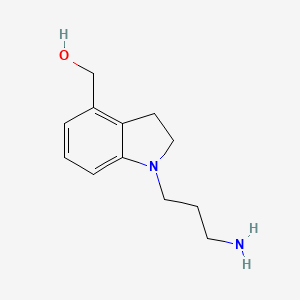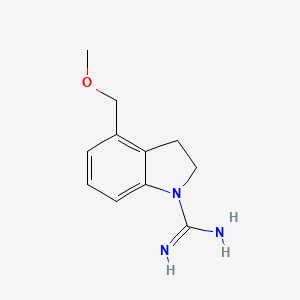
(1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-5-yl)methanamine
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Maheta et al. (2012) focused on the synthesis of novel imidazole bearing isoxazole derivatives, showing potential antimicrobial activity. These compounds were prepared by condensing specific imidazole derivatives with hydroxylamine hydrochloride, demonstrating the utility of imidazole frameworks in developing antimicrobial agents (Maheta, Patel, & Naliapara, 2012).
Radioligand for Imaging Histamine H3 Receptors
Iwata et al. (2000) synthesized a potential histamine H3 receptor ligand labeled with 18F for clinical PET studies. The compound, an imidazole derivative, demonstrated the application of imidazole-based structures in the development of radioligands for brain imaging, highlighting the versatility of imidazole compounds in medical diagnostics (Iwata et al., 2000).
Fluorescence Properties and Photoswitching
Kundu et al. (2019) synthesized strongly fluorescent imidazole derivatives and explored their structure-property relationships, halochromism, and fluorescent photoswitching. This work demonstrated the potential of imidazole derivatives in developing new fluorescent molecules for materials science, particularly in designing fluorescence switching materials (Kundu, Karthikeyan, Moon, & Anthony, 2019).
Anticancer and Antibacterial Applications
Patil et al. (2010) reported the synthesis, cytotoxicity, and antibacterial studies of p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene-silver complexes. These complexes exhibited significant antibacterial activity and cytotoxic effects on cancer cell lines, showcasing the potential of imidazole derivatives in therapeutic applications, especially in oncology and infection control (Patil et al., 2010).
Metal Complex Synthesis
Hanson and Warren (2018) investigated the synthesis, characterization, and electrochemical behavior of alkylated 2-(2′-quinolylbenzimidazole) complexes of rhenium (I), showing the role of imidazole derivatives in creating metal complexes with distinct electrochemical properties. This suggests applications in catalysis and electrochemical sensing technologies (Hanson & Warren, 2018).
Future Directions
While the future directions for this specific compound are not detailed in the search results, compounds with similar structures have been investigated for their potential in treating diseases like hepatocellular carcinoma . This suggests that “(1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-5-yl)methanamine” might also have potential therapeutic applications.
Biochemical Analysis
Biochemical Properties
(1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-5-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glycogen synthase kinase-3 beta, influencing its activity . The nature of these interactions often involves binding to active sites or allosteric sites, leading to modulation of enzyme activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to suppress the proliferation of certain cancer cell lines, such as Huh7 cells, by up-regulating p21 and inducing G2/M phase arrest . This compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as tubulin, inhibiting its polymerization . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, it modulates gene expression by influencing transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained cell cycle arrest and apoptosis . Its stability in various experimental conditions ensures consistent results in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have indicated threshold effects, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution profile is crucial for understanding its therapeutic potential and side effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications .
properties
IUPAC Name |
[3-[(3-fluoro-4-methoxyphenyl)methyl]imidazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O/c1-17-12-3-2-9(4-11(12)13)7-16-8-15-6-10(16)5-14/h2-4,6,8H,5,7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFCYAOEJAJVNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=NC=C2CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



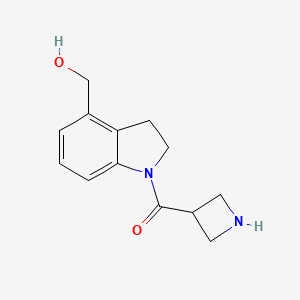
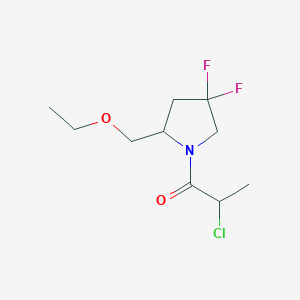
![3-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-amine](/img/structure/B1478412.png)
